molecular formula C9H16N2O4 B1148832 (3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone CAS No. 162426-40-6

(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone

Cat. No. B1148832
CAS RN: 162426-40-6
M. Wt: 216.23434
InChI Key:
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Description

(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone, commonly known as Boc-4-OH, is a chemical compound used in scientific research. It belongs to the class of azetidinone compounds and has a molecular weight of 233.28 g/mol. Boc-4-OH is a white crystalline powder that is soluble in water, ethanol, and methanol.

Mechanism of Action

The mechanism of action of Boc-4-OH is not well understood. However, it is believed to inhibit the activity of proteases. Proteases are enzymes that break down proteins and are essential for various biological processes. Inhibition of protease activity can lead to the inhibition of viral replication and bacterial growth.
Biochemical and Physiological Effects:
Boc-4-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is essential for viral replication. Boc-4-OH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, Boc-4-OH has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Boc-4-OH has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other chiral auxiliaries. However, Boc-4-OH has some limitations. It is not suitable for use in vivo due to its toxicity. It also has limited solubility in some solvents, which can make it difficult to work with.

Future Directions

There are various future directions for the use of Boc-4-OH in scientific research. One direction is the synthesis of new biologically active compounds using Boc-4-OH as a building block. Another direction is the development of new methods for the synthesis of Boc-4-OH and other azetidinone compounds. Additionally, the mechanism of action of Boc-4-OH and its effects on various biological processes need to be further studied.

Synthesis Methods

Boc-4-OH can be synthesized using various methods. One of the most common methods is the reaction between 4-methyl-2-oxoazetidine-3-carboxylic acid and t-butoxycarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Boc-4-OH has various applications in scientific research. It is commonly used as a building block in the synthesis of other azetidinone compounds. It is also used as a chiral auxiliary in asymmetric synthesis. Boc-4-OH has been used in the synthesis of various biologically active compounds such as HIV protease inhibitors, antibacterial agents, and antifungal agents.

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJMVYSNXQXKI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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